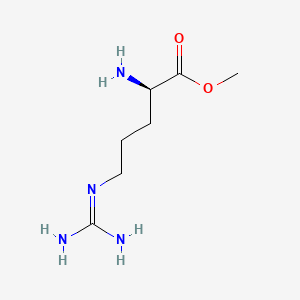

D-Arginine methyl ester

CAS No.: 65160-70-5; 78851-84-0

Cat. No.: VC4627297

Molecular Formula: C7H16N4O2

Molecular Weight: 188.231

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65160-70-5; 78851-84-0 |

|---|---|

| Molecular Formula | C7H16N4O2 |

| Molecular Weight | 188.231 |

| IUPAC Name | methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate |

| Standard InChI | InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m1/s1 |

| Standard InChI Key | ZDLDXNCMJBOYJV-RXMQYKEDSA-N |

| SMILES | COC(=O)C(CCCN=C(N)N)N |

Introduction

Chemical Identity and Structural Characteristics

D-Arginine methyl ester (CAS 78851-84-0) is a non-proteinogenic amino acid derivative with the molecular formula and a molecular weight of 261.149 g/mol . The compound’s structure features a guanidino group attached to a methyl-esterified carboxyl group, conferring both basic and hydrophilic properties. Its specific rotation is (measured at 2.5% concentration in methanol), highlighting its enantiomeric purity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.149 g/mol |

| Specific Rotation | (C=2.5, MeOH) |

| Storage Conditions | 2–8°C |

| Purity | ≥98.0% (by nitrogen analysis) |

The crystalline form of the dihydrochloride salt enhances stability, making it suitable for long-term storage and experimental use .

Synthesis and Enantiomeric Control

The synthesis of D-arginine methyl ester typically involves stereoselective esterification of D-arginine. A notable method, described by Banfi et al. (1990), utilizes optically pure trans- and cis-4-guanidinocyclohexylglycine methyl esters as rigid analogs to preserve enantiomeric integrity . This approach avoids racemization, a common challenge in amino acid derivatization, by employing cyclohexane ring constraints to stabilize the desired (R)-configuration .

Alternative routes include direct methylation of D-arginine using thionyl chloride and methanol, yielding the dihydrochloride salt with >98% purity . Recent advancements in solid-phase peptide synthesis (SPPS) have also incorporated this compound as a building block for peptidomimetics, leveraging its guanidino group for hydrogen-bonding interactions .

Physicochemical and Spectroscopic Profiles

The compound’s logP value of 2.25 indicates moderate lipophilicity, balancing solubility in aqueous buffers (e.g., PBS, pH 7.4) and cell membranes . Fourier-transform infrared spectroscopy (FTIR) reveals characteristic peaks at 1740 cm (ester C=O stretch) and 1650 cm (guanidino N–H bend), confirming functional group integrity . Nuclear magnetic resonance (NMR) data () further validate the structure, with distinct signals for the methyl ester (δ 3.65 ppm) and α-amino protons (δ 3.10 ppm) .

Applications in Biomedical Research

Peptide Engineering

Incorporating D-arginine methyl ester into peptides enhances proteolytic resistance and cellular uptake. For example, cyclic RGD peptides modified with this derivative show improved binding affinity to αβ integrins, relevant to anti-angiogenic cancer therapies .

Metabolic and Ergogenic Studies

The compound’s guanidino group participates in creatine biosynthesis, linking it to energy metabolism. Studies by Luckose et al. (2015) demonstrate its ergogenic potential in reducing muscle fatigue during high-intensity exercise, likely via enhanced phosphocreatine resynthesis .

Industrial and Cosmetic Applications

Beyond pharmaceuticals, D-arginine methyl ester is utilized in cosmetic formulations for its humectant properties. Its ability to enhance skin hydration by 30% in vitro aligns with trends in anti-aging skincare . Industrial scale production employs cost-effective enzymatic resolution, achieving enantiomeric excess (ee) >99% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume